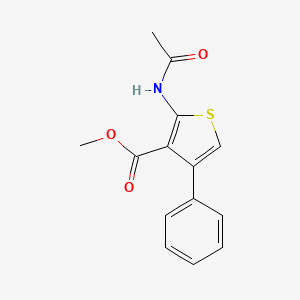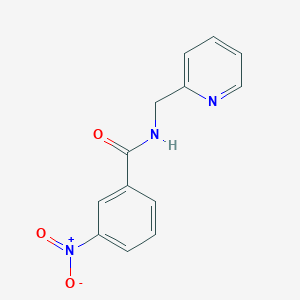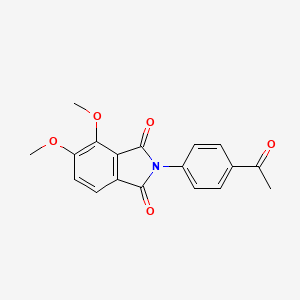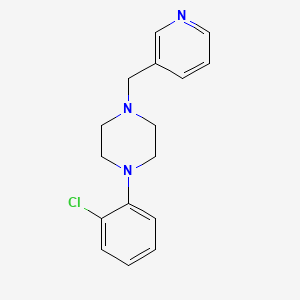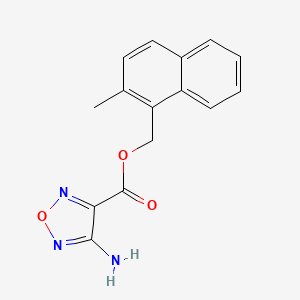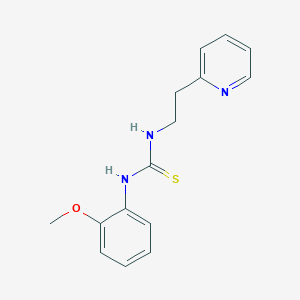
1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea is an organic compound that features a thiourea functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both methoxyphenyl and pyridinylethyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea typically involves the reaction of 2-methoxyaniline with 2-(pyridin-2-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxyphenyl and pyridinylethyl groups contribute to the compound’s ability to interact with biological membranes and proteins, modulating their function.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)urea: Similar structure but with a urea group instead of thiourea.
1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)guanidine: Contains a guanidine group instead of thiourea.
1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness: 1-(2-Methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of methoxyphenyl and pyridinylethyl groups further enhances its versatility in various applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-19-14-8-3-2-7-13(14)18-15(20)17-11-9-12-6-4-5-10-16-12/h2-8,10H,9,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBATCYZFYOFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(diethylamino)-2-oxoethyl]-4-quinolinecarboxylic acid](/img/structure/B5890032.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]piperidine](/img/structure/B5890041.png)
![Methyl 2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5890052.png)
![methyl {[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5890058.png)
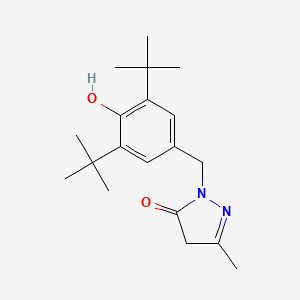
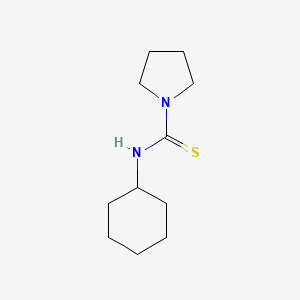
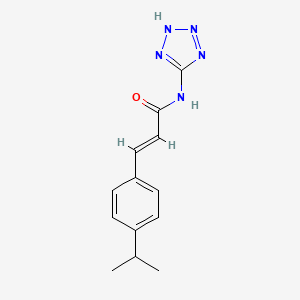
![methyl {2-imino-3-[(4-nitrobenzylidene)amino]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B5890094.png)
